Ethyl 1-(4-fluorophenyl)-6-oxo-4-((pyridin-2-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 1-(4-fluorophenyl)-6-oxo-4-((pyridin-2-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of a fluorophenyl group, a pyridin-2-ylmethylamino group, and an ethyl ester group. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-fluorophenyl)-6-oxo-4-((pyridin-2-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazine core: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate diketones.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzene derivative is introduced.
Attachment of the pyridin-2-ylmethylamino group: This can be done through a condensation reaction with a pyridine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-fluorophenyl)-6-oxo-4-((pyridin-2-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 1-(4-fluorophenyl)-6-oxo-4-((pyridin-2-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-fluorophenyl)-6-oxo-4-((pyridin-2-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the structural features of the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-chlorophenyl)-6-oxo-4-((pyridin-2-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate
- Ethyl 1-(4-bromophenyl)-6-oxo-4-((pyridin-2-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate
- Ethyl 1-(4-methylphenyl)-6-oxo-4-((pyridin-2-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate
Uniqueness
Ethyl 1-(4-fluorophenyl)-6-oxo-4-((pyridin-2-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and potential biological activities. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-6-oxo-4-(pyridin-2-ylmethylamino)pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3/c1-2-27-19(26)18-16(22-12-14-5-3-4-10-21-14)11-17(25)24(23-18)15-8-6-13(20)7-9-15/h3-11,22H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMCSMRQVOAIET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=CC=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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